molecular formula C14H13FNO3P B5536624 N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

Cat. No.: B5536624
M. Wt: 293.23 g/mol
InChI Key: RDFQSSDFTVUAKJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties This compound features a benzodioxaphosphepin ring system, which is a rare and intriguing structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable benzodioxaphosphepin precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.

    Reduction: Reduction reactions can yield amine derivatives with altered chemical properties.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of fluorinated derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the benzodioxaphosphepin ring system provides structural stability. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide
  • N-(4-fluorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide

Uniqueness

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide stands out due to its unique benzodioxaphosphepin ring system, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FNO3P/c15-11-5-7-12(8-6-11)16-20(17)9-18-13-3-1-2-4-14(13)19-10-20/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFQSSDFTVUAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2OCP1(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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